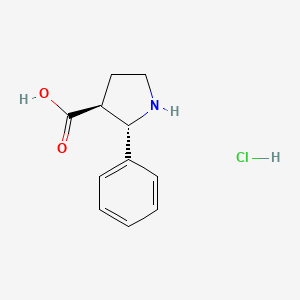

trans-2-Phenyl-pyrrolidin-3-carbonsäure-Hydrochlorid

Übersicht

Beschreibung

Synthesis Analysis

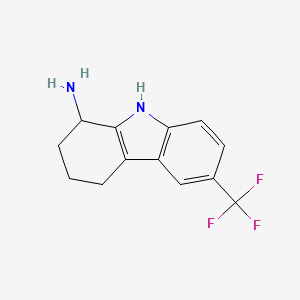

The synthesis of pyrrolidine derivatives, such as trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is represented by the linear formula C11H14ClNO2 . The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 .Chemical Reactions Analysis

The pyrrolidine ring, a key component of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for the design of new molecules often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis

Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a grey solid . It has a molecular weight of 227.69 g/mol .Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Pyrrolidin-Derivate haben sich als signifikant antioxidativ erwiesen, was für die Entwicklung von Behandlungen für oxidativen Stress-bedingte Krankheiten genutzt werden könnte .

Entzündungshemmende und Analgetische Wirkungen

Diese Verbindungen weisen auch entzündungshemmende und analgetische Wirkungen auf, was sie zu Kandidaten für neue entzündungshemmende Medikamente macht .

Antibakterielle und Antimykotische Eigenschaften

Die antibakterielle und antimikrobielle Aktivität von Pyrrolidin-Derivaten macht sie für die Synthese neuer Antibiotika oder Desinfektionsmittel interessant .

Antikrebs-Potenzial

Pyrrolidin-Moleküle, einschließlich Derivate, haben sich als potenzielle Antikrebsmittel mit geringen Nebenwirkungen gezeigt, die verschiedene Krebswege angreifen .

Neuropharmakologische Anwendungen

Aufgrund ihres Einflusses auf neurologische Pfade könnten diese Verbindungen für die Behandlung neurodegenerativer Erkrankungen oder als neuroprotektive Mittel untersucht werden .

Anti-Hyperglykämische Aktivität

Einige Pyrrolidin-Derivate haben anti-hyperglykämische Wirkungen gezeigt, die bei der Behandlung von Diabetes von Vorteil sein könnten .

Organ-Schutz-Effekte

Die Organ-Schutz-Eigenschaften dieser Verbindungen könnten zu neuen Behandlungen für Organschäden oder Degeneration führen .

Steigerung der oxidativen Glykolyse

Pyrrolidin-Derivate können die oxidative Glykolyse verbessern, was Auswirkungen auf den Energiestoffwechsel hat und bei Stoffwechselstörungen relevant sein könnte .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and transferases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, the compound may inhibit the activity of certain dehydrogenases, thereby affecting the metabolic flux within the cell .

Cellular Effects

The effects of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, the compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, the compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

Trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of key metabolites by modulating the activity of enzymes involved in their synthesis and degradation. For example, it may inhibit the activity of dehydrogenases, leading to an accumulation of specific metabolites and a shift in metabolic flux .

Transport and Distribution

Within cells and tissues, trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBXHARXLYHVIZ-BAUSSPIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-65-2 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2-phenyl-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

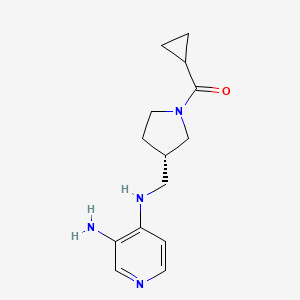

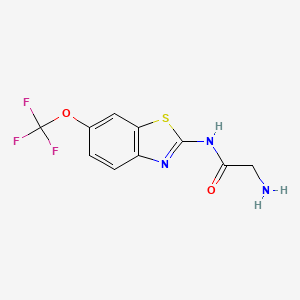

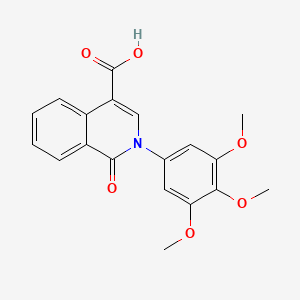

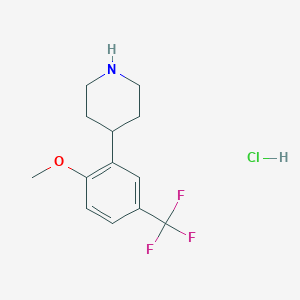

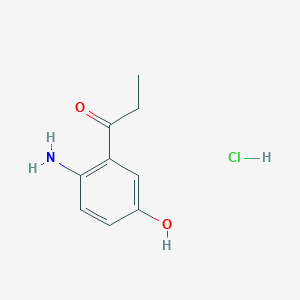

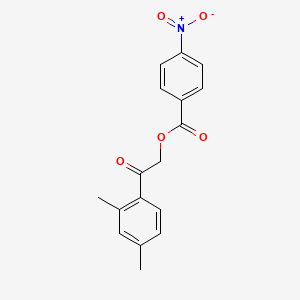

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)

![(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B1403970.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)